molecular formula C15H18F3N B1406819 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1425335-36-9

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No. B1406819
M. Wt: 269.3 g/mol
InChI Key: VEIHWZUVVXQSBG-UHFFFAOYSA-N
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Description

The compound you mentioned contains a trifluoromethyl group and a cyclohexane ring, which are common in many pharmaceuticals and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves substitution of the carboxy or trichloromethyl groups using hazardous fluorinating reagents under harsh reaction conditions . Direct C-H trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can affect the overall structure and reactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl groups are often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electron-withdrawing, which can affect the compound’s reactivity .

Scientific Research Applications

Synthesis and Modification

  • Novel spiropyrido[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] were synthesized, demonstrating their applicability in synthetic chemistry. These compounds showed high emission properties, good Φf values, and moderate to large Stokes shifts, suggesting their potential use in photophysical studies (Silva et al., 2021).
  • A series of 2′-aryl-2′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2′,3′-dihydro-10b′H-spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]-1,3-diones were efficiently synthesized through a three-component reaction, highlighting the versatility of these compounds in organic synthesis (Wang & Yan, 2014).

Photophysical and Chemical Properties

  • Research on N-cyanomethylisoquinolinium chloride and its reactions has shown the formation of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives, indicating a wide range of potential chemical applications (Shi, Sun, & Yan, 2017).
  • The study of spiropyrido[2, 1‐a]isoquinoline construction through tandem reactions revealed the formation of functionalized spiro[indene-2, 1′-pyrido[2, 1-a]isoquinolines], highlighting their potential in the development of novel heterocyclic compounds (Zhang, Han, Sun, & Yan, 2017).

Molecular Structure and Analysis

  • Crystal structure analysis of spiro[cyclohexane-1,2′ -6′ -methoxy-1′ -(α -chloroacetyl)1′,2′,3′,4′-tetrahydro-4′-methylquinoline] showed that these compounds have unique molecular structures, which can be valuable in studying molecular interactions and properties (Soriano-garcia et al., 2000).

Potential Biological Applications

  • The synthesis of new tacrine hybrids, 7-amine-spiro[chromeno[4,3-b]quinoline- 6,1′-cycloalkanes], was studied for their potential anti-monoamine oxidase and antitumor activities, indicating the possible pharmaceutical applications of these compounds (Bonacorso et al., 2015).

Future Directions

The use of trifluoromethyl groups in organic synthesis is a current topic of research, with potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHWZUVVXQSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 2
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 3
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 4
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 5
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 6
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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